An isotopically labelled Lamotrigine. Lamotrigine is a medication with an anticonvulsant activity used for the treatment of epilepsy.
Lamotrigine-13C3,d3
CAS No.: 1246815-13-3
Cat. No.: VC0196442
Molecular Formula: C8[13C]H4Cl2N5D3
Molecular Weight: 260.10
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246815-13-3 |
---|---|
Molecular Formula | C8[13C]H4Cl2N5D3 |
Molecular Weight | 260.10 |
IUPAC Name | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |
Standard InChI | InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1 |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 210-212°C |
Chemical Structure and Properties
Lamotrigine-13C3,d3 (CAS: 1246815-13-3) is characterized by the strategic incorporation of stable isotopes into the lamotrigine molecule. Specifically, it contains three carbon-13 atoms in the triazine ring and three deuterium atoms in the phenyl ring of lamotrigine .
Chemical Identifiers
The compound has the following chemical identifiers:
Parameter | Value |
---|---|
IUPAC Name | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |
Molecular Formula | 13C3 C6 2H3 H4 Cl2 N5 |
Molecular Weight | 262.09 g/mol |
InChI | InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1 |
InChIKey | PYZRQGJRPPTADH-MKOZQUTQSA-N |
SMILES | [2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=13CN)[2H] |
Table 1: Chemical identifiers of Lamotrigine-13C3,d3
Physical Properties
The compound exhibits the following physical characteristics:
Property | Description |
---|---|
Appearance | Off-white to pale yellow solid |
Melting Point | 210-212°C |
Solubility | Slightly soluble in DMSO and methanol |
Recommended Storage | -20°C |
Purity | Typically >95% (HPLC) |
Table 2: Physical properties of Lamotrigine-13C3,d3
Synthesis and Isotopic Labeling Significance
Lamotrigine-13C3,d3 is synthesized through specialized processes that ensure the precise incorporation of isotopes at specific positions within the molecular structure.
Isotopic Labeling Pattern
The compound features a specific pattern of isotopic labeling:
-
Three carbon-13 atoms positioned at the 3, 5, and 6 positions of the triazine ring
-
Three deuterium atoms located at the 4, 5, and 6 positions of the phenyl ring
This strategic placement of isotopes creates a mass difference from unlabeled lamotrigine that is crucial for its function as an internal standard in mass spectrometric analysis.
Advantages of Combined 13C and Deuterium Labeling
The combination of carbon-13 and deuterium labeling provides unique advantages for analytical applications:
-
Carbon-13 labeling offers stability against potential issues such as hydrogen-deuterium exchange that can occur with deuterium-only labeled compounds
-
The multi-isotope labeling strategy creates sufficient mass difference for clear separation from the parent compound in mass spectrometry
-
The compound maintains virtually identical chemical behavior to unlabeled lamotrigine while being chromatographically distinguishable
Analytical Applications
Lamotrigine-13C3,d3 serves as an essential internal standard in quantitative analysis of lamotrigine, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
LC-MS/MS Method Development
Various analytical methods have been developed utilizing Lamotrigine-13C3,d3 as an internal standard. A notable example is a stability-indicating assay for quantification of lamotrigine in both human plasma and dried plasma spots (DPS) .
In this method:
-
The extraction of lamotrigine from plasma was performed using liquid-liquid extraction with diethyl ether
-
For dried plasma spots, an extraction solution composed of diethyl ether-methyl tert-butyl ether-acetone (50:30:20, v/v/v) was employed
-
Chromatographic separation was achieved on a Hypurity Advance C18 column (150 × 4.6 mm, 5 μm)
-
Quantitative estimation utilized electrospray ionization interface operated under positive mode
Method Validation Parameters
Validation studies have demonstrated the reliability and robustness of methods using Lamotrigine-13C3,d3:
Parameter | Result |
---|---|
Calibration Range | 10-3020 ng/mL for both plasma and DPS |
Linearity (r²) | >0.99 |
Within-Day Precision (RSD%) | ≤4.6% (DBS), ≤5.9% (plasma) |
Between-Day Precision (RSD%) | ≤4.6% (DBS), ≤5.9% (plasma) |
Maximum Bias | +5.3% (DBS), +7.7% (plasma) |
Recovery | 93.8-98.6% |
Matrix Effect | Acceptable (≤11.86%) |
Stability at -20°C | At least 3 months |
Stability at Ambient Temperature | At least 8 days |
Stability at 37°C | At least 8 days |
Table 3: Validation parameters for LC-MS/MS methods using Lamotrigine-13C3,d3
Sample Preparation Procedures
The preparation of working solutions typically involves:
-
Dilution of Lamotrigine-13C3,d3 with acetonitrile/water (50/50, v/v) to 4 μg/mL for stock solutions
-
Further dilution to 0.8 μg/mL for working solutions used as internal standard
For extraction from plasma, several approaches have been documented:
-
Liquid-liquid extraction using diethyl ether
-
Solid-phase extraction using Oasis HLB cartridges
-
Specialized extraction solutions for dried blood spots and dried plasma spots
Clinical Applications
Therapeutic Drug Monitoring
Lamotrigine-13C3,d3 plays a crucial role in therapeutic drug monitoring (TDM) of lamotrigine, which is essential for several reasons:
-
Lamotrigine has a relatively narrow therapeutic window
-
Inter-individual variability in lamotrigine pharmacokinetics is substantial
-
Monitoring is particularly important in specific populations such as pregnant women, children, and patients with renal or hepatic impairment
The validated methods using Lamotrigine-13C3,d3 provide clinicians with reliable tools for measuring lamotrigine concentrations, enabling appropriate dosage adjustments and improved patient outcomes.
Alternative Sampling Strategies
Research utilizing Lamotrigine-13C3,d3 has validated the use of alternative sampling methods for therapeutic drug monitoring:
-
Dried Blood Spots (DBS): Studies have demonstrated no significant difference between lamotrigine concentrations measured in venous plasma and those from dried blood spots when using Lamotrigine-13C3,d3 as the internal standard .
-
Dried Plasma Spots (DPS): Statistical analysis has shown insignificant differences between lamotrigine concentrations extracted from conventional plasma samples and dried plasma spots .
These alternative sampling techniques offer several advantages:
-
Reduced sample volume requirements
-
Simplified sample collection
-
Improved sample stability during storage and transportation
-
Potential for home-based sampling
Comparison with Other Internal Standards
In the field of therapeutic drug monitoring for antiepileptic drugs, various internal standards are utilized. The selection of appropriate internal standards depends on several factors:
Factor | Consideration |
---|---|
Structural Similarity | Internal standard should closely resemble the analyte |
Chromatographic Behavior | Similar retention time and peak shape |
Mass Spectrometric Properties | Distinct mass transitions without interference |
Stability | Resistant to degradation during sample processing |
Table 4: Factors influencing internal standard selection
For lamotrigine analysis, several internal standards have been employed, including:
-
Lamotrigine-13C3,d3 (providing combined isotopic labeling)
-
Lamotrigine-13C,15N4 (alternative multiple isotope labeling)
The use of Lamotrigine-13C3,d3 has emerged as particularly advantageous due to its optimal balance of chemical similarity, stability, and mass spectrometric distinctiveness.
Research Applications Beyond Therapeutic Drug Monitoring
Pharmacokinetic Studies
Lamotrigine-13C3,d3 has been utilized in comprehensive pharmacokinetic investigations of lamotrigine:
-
Studies comparing the bioavailability of different lamotrigine formulations
-
Research on drug-drug interactions involving lamotrigine
-
Investigations of special populations (pediatric, geriatric, pregnancy)
Method Development for Novel Dosage Forms
The compound has facilitated the development and validation of analytical methods for novel lamotrigine formulations:
-
A study utilized Lamotrigine-13C3,d3 as an internal standard for in vivo studies involving lamotrigine-loaded nanocapsules
-
The internal standard was employed for analyzing both plasma and brain tissue samples
-
The method enabled precise quantification of lamotrigine concentrations at 0.4 μg/mL and 0.5 μg/mL in plasma and brain tissue, respectively
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume